N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide is a complex organic compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a nitrophenyl group, and an octanamide side chain. Its structure is pivotal for its interaction with biological targets. The IUPAC name is this compound, and its molecular formula is C_{20}H_{22}N_{3}O_{5}S_{2}.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it may act as a competitive inhibitor of tyrosinase, an enzyme critical in melanin synthesis.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolidinones exhibit antimicrobial properties. This compound's structural features may enhance its interaction with microbial targets.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory therapies.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives can exhibit significant antimicrobial effects against various pathogens. A study demonstrated that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria.
Anti-cancer Potential
Thiazolidinones have been studied for their anti-cancer properties. In vitro studies suggest that the compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Study 1: Tyrosinase Inhibition
A recent study evaluated the tyrosinase inhibitory activity of various thiazolidinone derivatives. The results showed that this compound exhibited significant inhibition compared to standard inhibitors like kojic acid.
Compound | IC50 (μM) |
---|---|
N-(4-nitrophenyl) derivative | 25.0 |
Kojic Acid | 36.7 |
This indicates that the compound may be a more effective tyrosinase inhibitor than traditional agents.
Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial activities, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL for both strains, highlighting its potential as an antimicrobial agent.
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 50 |
Properties
IUPAC Name |
N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-2-3-4-5-6-7-16(22)19-20-17(23)15(27-18(20)26)12-13-8-10-14(11-9-13)21(24)25/h8-12H,2-7H2,1H3,(H,19,22)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAUMDBHRRNICE-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NN1C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.